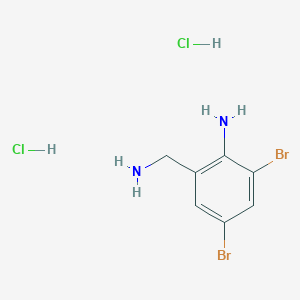
2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride, also known as DBA, is a chemical compound with the molecular formula C8H10Br2N2. DBA is widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It is a small molecule that binds to proteins and fluoresces when excited by light.
Scientific Research Applications
Synthesis of Pharmaceuticals and Organic Materials
Organic Synthesis and Pharmaceuticals
Dibromoanilines serve as significant intermediates in the synthesis of various pharmaceuticals, highlighting the role of halogenated anilines in developing medicinal compounds. The traditional and improved methods for synthesizing 2,6-dibromoaniline demonstrate its importance in organic synthesis, offering pathways to create complex molecules for pharmaceutical applications (Geng Rui-xue, 2004).
Electrochemical Applications
The study of electrochemical oxidation of dibromoanilines in acetonitrile solution provides insights into their behavior in electrochemical settings. This research is crucial for understanding the electrochemical properties of brominated organic compounds, which can be applied in designing electrochemical sensors and devices (M. Kádár et al., 2001).
Structural and Optical Properties
- Material Science: The investigation of structural and optical properties of certain derivative thin films showcases the potential of dibromoaniline derivatives in material science. These studies reveal how such compounds can be used to develop materials with specific optical properties, useful in photovoltaics and electronic applications (H. Zeyada et al., 2016).
High-Temperature Polymerization Catalysts
- Polymer Science: The development of α-diimine catalysts based on dibromoaniline derivatives for high-temperature ethylene polymerization highlights their utility in creating more efficient catalysts for polymer production. Such research is vital for the advancement of polymer manufacturing technologies, leading to materials with enhanced properties (Jennifer L. Rhinehart et al., 2014).
properties
IUPAC Name |
2-(aminomethyl)-4,6-dibromoaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2.2ClH/c8-5-1-4(3-10)7(11)6(9)2-5;;/h1-2H,3,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJDDVDFQLOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)N)Br)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)
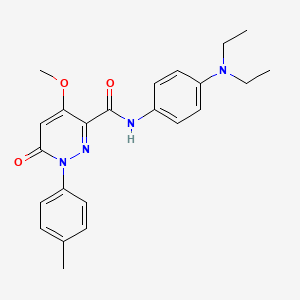
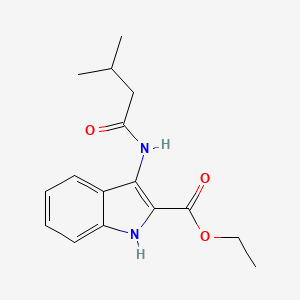
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2596144.png)
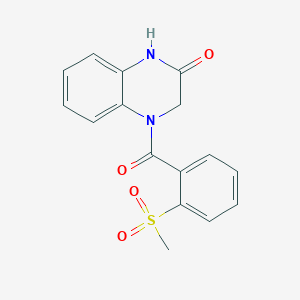
![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)
![2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2596147.png)
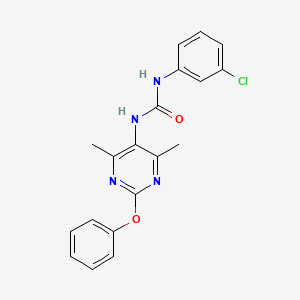
![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2596153.png)
![3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2596154.png)
![N-(2-bromo-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596155.png)
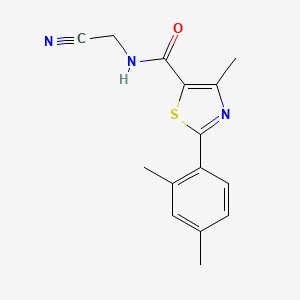
![2-Phenoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2596157.png)
